molecular formula C12H10BrNO3 B12682415 2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone CAS No. 70979-67-8

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone

Cat. No.: B12682415
CAS No.: 70979-67-8
M. Wt: 296.12 g/mol
InChI Key: HDSDCAIGBJRBMZ-UHFFFAOYSA-N
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Description

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone is a synthetic organic compound with a molecular formula of C12H10BrNO3. It is a derivative of naphthoquinone, which is known for its diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in an organic solvent, followed by the reaction with ethanolamine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthoquinones with diverse functional groups.

Scientific Research Applications

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound targets specific enzymes and pathways, resulting in its biological effects. For example, it can inhibit the activity of certain enzymes involved in cellular respiration, leading to cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1,4-naphthoquinone
  • 3-Amino-1,4-naphthoquinone
  • 2-Hydroxyethylamino-1,4-naphthoquinone

Uniqueness

2-Bromo-3-[(2-hydroxyethyl)amino]-1,4-naphthoquinone is unique due to the presence of both bromine and hydroxyethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .

Properties

CAS No.

70979-67-8

Molecular Formula

C12H10BrNO3

Molecular Weight

296.12 g/mol

IUPAC Name

2-bromo-3-(2-hydroxyethylamino)naphthalene-1,4-dione

InChI

InChI=1S/C12H10BrNO3/c13-9-10(14-5-6-15)12(17)8-4-2-1-3-7(8)11(9)16/h1-4,14-15H,5-6H2

InChI Key

HDSDCAIGBJRBMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)NCCO

Origin of Product

United States

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